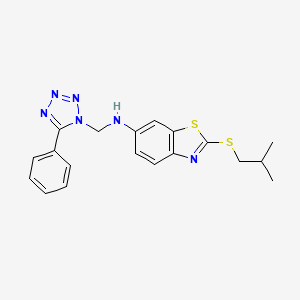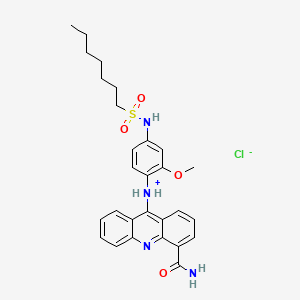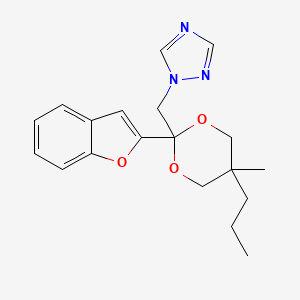
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Indole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxindoles or other oxidized products.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Indole derivatives, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of indole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often conducted to elucidate these mechanisms.
Comparación Con Compuestos Similares
Indole derivatives can be compared with other heterocyclic compounds such as pyrroles, furans, and thiophenes. Each class of compounds has unique structural features and reactivity patterns. For example:
Pyrroles: Similar to indoles but lack the benzene ring fused to the five-membered ring.
Furans: Contain an oxygen atom in the five-membered ring.
Thiophenes: Contain a sulfur atom in the five-membered ring.
Indole derivatives are unique due to the presence of the nitrogen atom in the five-membered ring and the benzene ring, which confer distinct electronic and steric properties.
Conclusion
Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is a compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.
Propiedades
Número CAS |
57647-41-3 |
|---|---|
Fórmula molecular |
C20H24Cl3N3 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
3-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23Cl2N3.ClH/c1-23(2)11-4-12-24(3)25-14-19(15-5-7-16(21)8-6-15)18-13-17(22)9-10-20(18)25;/h5-10,13-14H,4,11-12H2,1-3H3;1H |
Clave InChI |
KZJACFOFOFGQGI-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)




![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)




